molecular formula C12H9FN2O B185231 N-(4-fluorophenyl)pyridine-3-carboxamide CAS No. 24303-06-8

N-(4-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B185231
CAS No.: 24303-06-8
M. Wt: 216.21 g/mol
InChI Key: SRPXJYRIMMGYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C12H9FN2O and its molecular weight is 216.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

24303-06-8

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

N-(4-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16)

InChI Key

SRPXJYRIMMGYIB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)F

solubility

32.4 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

As described in Method B, N-(4-fluoro-phenyl)-6-mercapto-nicotinamide IIa (372 mg, 1.5 mmol) and 2-bromomethyl-5-trifluoromethoxy-phenylboronic acid (572 mg, 1.5 mmol) were suspended in DMF (15 ml). To the reaction flask DIPEA (261 μL, 1.5 mmol) was added and the reaction was stirred for 30 minutes. Reaction completion was monitored by LC-MS. Cold water (100 mL) was added and the precipitate was collected by filtration and washed several times with cold water to afford 724.8 mg (88% yield, >90% purity by LC-MS) of the off-white solid product, 6-(2-boronic pinacol ester-5-trifluoromethoxy-benzylsulfanyl)-N-(4-fluoro-phenyl)-nicotinamide. ESI-MS m/z=549.1 [M+H+].
Name
N-(4-fluoro-phenyl)-6-mercapto-nicotinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromomethyl-5-trifluoromethoxy-phenylboronic acid
Quantity
572 mg
Type
reactant
Reaction Step Two
Name
Quantity
261 μL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

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